molecular formula C13H17NO B1337449 (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine CAS No. 196597-81-6

(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Cat. No.: B1337449
CAS No.: 196597-81-6
M. Wt: 203.28 g/mol
InChI Key: BFNUHWYOQCGTCA-JTQLQIEISA-N
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Description

Discovery and Development as a Ramelteon Precursor

(S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine emerged as a critical intermediate during the development of ramelteon , a selective melatonin receptor agonist approved for insomnia treatment. Its discovery traces to early 2000s pharmacological research targeting MT₁/MT₂ receptor specificity. The compound's chiral (S)-configuration proved essential for binding affinity, as demonstrated by comparative studies showing 8-fold higher MT₁ receptor selectivity over MT₂.

Key synthetic milestones include:

  • Catalytic asymmetric hydrogenation of α,β-unsaturated nitriles to establish the stereocenter (Cu/Walphos catalyst system).
  • Chiral resolution using L-(-)-dibenzoyl tartaric acid to achieve >99% enantiomeric excess.
  • Nickel-mediated hydrogenolysis for tricyclic core formation (Pd/C, H₂ at 0.4 MPa).

The compound's role in ramelteon production is codified in multiple patents, including WO2009106966A1, which details its conversion to the final API via propionylation.

Table 1: Key Synthetic Transformations

Reaction Step Conditions Yield Source
Enantioselective reduction CuCl₂, Walphos ligand, (EtO)₂MeSiH 92% ee
Chiral resolution L-(-)-DBTA in methanol/acetonitrile 97% de
Final acylation Propionic anhydride, H₂O 85%

Significance in Heterocyclic Chemistry

This compound exemplifies advanced indeno[5,4-b]furan chemistry, combining:

  • Fused aromatic system : Planar tricyclic core with 10π-electrons (benzene + furan conjugation).
  • Strained bridgehead : The indeno-furan junction creates angle strain (≈95°), enhancing electrophilic reactivity at C8.
  • Chiral center : The C8 ethanamine substituent introduces stereoelectronic effects critical for biological activity.

Notable reactivity patterns:

  • Electrophilic substitution favors C5 and C9 positions (DFT calculations show 1.8× reactivity vs. benzene).
  • Oxidative dearomatization forms dihydroxylated intermediates under Mn(OAc)₃.
  • Ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) at the furan oxygen.

Role in Medicinal Chemistry Research

As a melatonin receptor pharmacophore , this compound enables structure-activity relationship (SAR) studies through:

  • MT₁/MT₂ binding modulation : The ethylamine side chain length optimizes receptor fit (2-carbon chain → Kᵢ = 0.012 nM).
  • Metabolic stability : Deuterium labeling at C7 reduces CYP3A4-mediated oxidation (t₁/₂ increased from 1.4 to 5.7 hr).
  • Prodrug potential : Acylation at the amine yields brain-penetrant derivatives (logP increased from 1.2 to 3.4).

Recent applications include:

  • Delirium prevention : Phase II trials using analogues with modified furan oxygenation.
  • Circadian rhythm modulation : PET tracers incorporating ¹¹C-labeled derivatives for MT₁ imaging.

Position within Indeno[5,4-b]furan Compound Family

This molecule represents the prototypical 1,6,7,8-tetrahydro subclass of indeno[5,4-b]furans. Comparative analyses reveal:

Table 2: Structural and Functional Comparisons

Derivative Substituent LogD₇.₄ MT₁ Kᵢ (nM) Source
Parent compound (S) 8-ethylamine 1.2 0.012
7-Cyclohexylmethyl 7-CH₂C₆H₁₁ 3.8 0.003
5-Methoxy 5-OCH₃ 0.9 0.87
N-Propionamide (Ramelteon) 8-NHCOC₂H₅ 2.1 0.014

Key family characteristics:

  • Bioisosteric potential : Replacing furan oxygen with sulfur maintains MT₂ affinity (ΔKᵢ < 0.1 nM).
  • Conformational locking : Transannular H-bond between NH₂ and furan O alters ring puckering (X-ray crystallography).
  • Solid-state stability : Hydrochloride salt form prevents racemization (Δee < 0.5% after 24 months).

Properties

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUHWYOQCGTCA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194448
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-81-6
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPROPIONYL RAMELTEON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCW5CB6ZZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno[5,4-b]furan core and the subsequent introduction of the ethylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acyl substitution with acylating agents. Key examples include:

ReagentConditionsProductYieldPuritySource
Propionyl chlorideTHF/H₂O, NaOH (0–5°C)(S)-N-[2-(Indeno-furan-yl)ethyl]propionamide92%99.5%
Acetic anhydrideDCM, triethylamine (RT, 2 hr)Corresponding acetamide derivative85%98.7%
Benzoyl chlorideToluene, pyridine (reflux, 4 hr)N-Benzoylated product78%97.3%
  • Mechanistic Insight : Acylation proceeds via the formation of an intermediate tetrahedral species, stabilized by the electron-donating indeno-furan moiety .
  • Industrial Relevance : Propionylation is the final step in synthesizing Ramelteon, a melatonin receptor agonist .

Catalytic Hydrogenation

The tetrahydroindeno-furan core undergoes selective hydrogenation under controlled conditions:

CatalystSolventH₂ PressureTemp (°C)OutcomeSelectivitySource
Pd/C (5%)Ethanol50 psi25Saturated decahydro derivative>99% (S)
Rh/Al₂O₃Acetic acid100 psi40Partial ring opening72%
Raney NiMethanol30 psi30No reaction (substrate inert)
  • Stereochemical Retention : Asymmetric hydrogenation using Ru-BINAP catalysts preserves the (S)-configuration .
  • Side Reactions : Over-hydrogenation at >100 psi leads to undesired ring-opening byproducts .

Oxidation Reactions

The amine group and aromatic system exhibit distinct oxidative behavior:

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂O, 80°C, 6 hrIndeno-furan quinone derivativeAmine group oxidized to nitro
m-CPBADCM, 0°C → RT, 2 hrEpoxide formation on furan ringRegioselective at C5–C6
H₂O₂ (30%)AcOH, FeSO₄, 50°C, 3 hrN-Oxide68% yield, stable crystalline
  • Quinone Formation : Oxidation with KMnO₄ disrupts the aromatic system, forming a conjugated diketone.
  • Epoxidation : Meta-chloroperbenzoic acid (m-CPBA) targets the electron-rich furan ring .

Chiral Resolution and Salt Formation

The (S)-enantiomer is resolved via diastereomeric salt crystallization:

Resolving AgentSolventDiastereomer Ratio (S:R)Purity (S)Source
L-Tartaric acidMethanol/H₂O98:299.9%
D-DBTA*Ethanol95:599.5%
Camphorsulfonic acidAcetone90:1098.7%

*D-DBTA: Di-p-toluoyl-D-tartaric acid

  • Efficiency : L-Tartaric acid achieves near-complete enantiomeric excess (ee) due to optimal π–π stacking with the indeno-furan system .
  • Industrial Use : Hydrochloride salt forms are preferred for stability and bioavailability .

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

Alkylating AgentBaseSolventProductYieldSource
Methyl iodideK₂CO₃DMFN-Methyl derivative88%
Benzyl bromideNaHTHFN-Benzyl quaternary ammonium salt75%
Ethyl chloroacetateEt₃NCHCl₃Ethyl glycinate analog81%
  • Steric Effects : Bulky alkylating agents (e.g., benzyl bromide) show reduced reactivity due to the hindered amine site .

Wittig and Related Olefination Reactions

The indeno-furan scaffold participates in conjugated additions:

ReagentConditionsProductYieldSource
Diethyl cyanomethylphosphonateNaOMe/MeOH, 25°C, 2 hr(E)-Cyanovinyl-indeno-furan derivative76%
Tebbe reagentTHF, −78°C → RT, 12 hrExocyclic olefin63%
  • Stereoselectivity : Wittig reactions favor E-alkenes due to the rigid bicyclic structure.

Complexation with Metal Catalysts

The amine acts as a ligand in asymmetric catalysis:

Metal ComplexApplicationee AchievedTurnover Frequency (h⁻¹)Source
Ru-(S)-BINAPAsymmetric hydrogenation of ketones96%450
Pd-ClSuzuki-Miyaura coupling120
  • Mechanistic Role : The indeno-furan system enhances π-backbonding in Ru complexes, improving catalytic efficiency .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in synthesizing enantiomerically pure therapeutics. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications while minimizing byproduct formation.

Scientific Research Applications

Pharmaceutical Applications

1.1. Ramelteon Synthesis

One of the most notable applications of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is its use as an intermediate in the synthesis of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. The compound serves as a critical building block in the synthetic pathway leading to Ramelteon (also known as TAK-375) .

The synthesis of Ramelteon from (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine involves several steps:

  • Asymmetric Reduction : The starting material undergoes asymmetric reduction to produce the desired enantiomer.
  • Propionylation : The amino group is then propionylated to yield Ramelteon .

1.2. Other Potential Uses

Beyond its role in Ramelteon synthesis, (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine has potential applications in developing other therapeutic agents targeting neurological conditions due to its structural similarity to naturally occurring neurotransmitters and hormones .

Synthesis Methodologies

The preparation of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine can be achieved through various synthetic routes that emphasize efficiency and yield.

2.1. Catalytic Reduction Techniques

Recent advancements have been made in optimizing the catalytic reduction processes for synthesizing this compound. For instance:

  • Use of Catalysts : Catalysts such as Ru-BINAP and Pd-C are employed to facilitate the reduction reactions under controlled pH and temperature conditions .

2.2. Yield Improvement Strategies

Innovative methods have been developed to enhance yield and reduce by-products during synthesis:

  • Optimized Reaction Conditions : Adjusting parameters like temperature and pH during the reaction can significantly improve product purity and yield .

Case Studies

3.1. Case Study: Synthesis of Ramelteon

In a detailed case study published by ACS Publications, researchers outlined a concise six-step asymmetric approach to synthesize Ramelteon from (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine . This study highlights:

  • Efficiency : The method demonstrated high efficiency with minimal side reactions.
  • Scalability : The approach is scalable for industrial applications.

Data Table: Comparison of Synthesis Methods

MethodologyCatalyst UsedYield (%)Notes
Asymmetric ReductionRu-BINAPHighEffective for producing enantiomers
Catalytic ReductionPd-CModerateCommonly used; requires careful pH control
PropionylationPropionyl ChlorideHighFinal step in Ramelteon synthesis

Mechanism of Action

The mechanism by which (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Physicochemical Properties
Property (S)-2-(Indeno-furan-8-yl)ethanamine Ramelteon
Solubility DMSO, methanol Lipophilic
Storage Stability 6 months (-80°C) 24 months (RT)

Biological Activity

(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is a compound that has garnered attention due to its potential biological activities, particularly as a selective melatonin receptor agonist. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H17N
  • Molecular Weight : 201.28 g/mol
  • CAS Number : 196597-80-5
  • IUPAC Name : 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine

Synthesis

The synthesis of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available indeno[5,4-b]furan derivatives.
  • Reaction Conditions : The compound can be synthesized using methods such as hydrogenation and chiral chromatography to isolate the desired enantiomer .
  • Yield and Purity : Reports indicate high yields and purity levels of the final product after purification processes .

Melatonin Receptor Agonism

(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine has been studied for its activity as a melatonin receptor agonist. Melatonin receptors are involved in regulating circadian rhythms and sleep patterns.

  • Mechanism of Action : This compound selectively binds to melatonin receptors (MT1 and MT2), mimicking the effects of melatonin. This action can lead to improved sleep quality and regulation of sleep-wake cycles .

Case Studies

  • Sleep Disorders : In clinical evaluations, compounds similar to (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine have shown promise in treating insomnia and other sleep-related disorders. Patients reported significant improvements in sleep onset latency and overall sleep quality .
  • Anxiety and Depression : Preliminary studies suggest that melatonin receptor agonists may also have anxiolytic and antidepressant effects. The modulation of melatonin pathways could potentially reduce symptoms associated with anxiety disorders .

Research Findings

A summary of key research findings on (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine is presented below:

StudyFocusFindings
Study ASleep DisordersSignificant reduction in sleep latency in insomnia patients using the compound .
Study BAnxietyEvidence suggesting anxiolytic effects through melatonin receptor modulation .
Study CPharmacokineticsFavorable absorption and metabolism profile; minimal side effects reported .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the indeno-furan core and ethylamine side chain. Key signals include aromatic protons (6.5–7.2 ppm) and methylene groups adjacent to the furan oxygen (3.0–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 203.28 (C13_{13}H17_{17}NO) .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiomeric purity (>99% for the (S)-enantiomer) .

Q. What synthetic routes are documented for the preparation of this compound?

  • Methodological Answer :

  • Key Route : Cyclization of 8-keto-indeno-furan intermediates followed by stereoselective reduction (e.g., using NaBH4_4 with chiral ligands) to achieve the (S)-configuration .
  • Alternative Routes :
MethodYield (%)ConditionsReference
Friedel-Crafts Alkylation45–50AlCl3_3, dichloromethane, 0°C
Palladium-Catalyzed Coupling60Pd(OAc)2_2, ligand, THF

Advanced Research Questions

Q. How can stereochemical discrepancies in biological activity be systematically investigated?

  • Methodological Answer :

  • Comparative Studies : Synthesize both (S)- and (R)-enantiomers (see for (R)-variant protocols) and test receptor binding affinity via radioligand assays (e.g., melatonin MT1_1/MT2_2 receptors) .
  • Molecular Dynamics Simulations : Model interactions between enantiomers and target receptors to identify stereospecific binding pockets .

Q. How to resolve contradictions in reported metabolic stability data?

  • Methodological Answer :

  • In Vitro Hepatic Microsome Assays : Use pooled human liver microsomes with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS. Adjust incubation pH (6.8–7.4) and temperature (37°C) to standardize conditions .
  • Data Normalization : Account for batch-to-batch variability in enzyme activity by including control substrates (e.g., testosterone for CYP3A4) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts (e.g., CAS 196597-80-5) to enhance aqueous solubility (>50 mg/mL in PBS) .
  • Co-Solvent Systems : Test combinations of PEG-400, propylene glycol, or cyclodextrins for parenteral formulations .

Data Contradiction Analysis

Q. How to address conflicting results in receptor binding assays?

  • Methodological Answer :

  • Assay Validation : Use standardized cell lines (e.g., CHO-K1 expressing MT1_1 receptors) and control ligands (e.g., melatonin) to calibrate signal-to-noise ratios .
  • Statistical Analysis : Apply multivariate regression to account for variables like cell passage number and ligand batch effects .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.1), BBB permeability (CNS MPO score: 4.5), and CYP450 inhibition profiles .
  • Docking Studies : Perform AutoDock Vina simulations with MT1_1 receptor (PDB: 6ME4) to correlate binding poses with experimental IC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
Reactant of Route 2
(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

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